Lipophilicity (XLogP3) Variation Among Chlorophenoxy-Ethanethioamide Regioisomers
The ortho-chloro substitution in the target compound results in a lower computed lipophilicity compared to its para-chloro isomer, a property that can significantly influence membrane permeability and off-target binding [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)ethanethioamide (Para-isomer) with XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = 0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
A lower logP value suggests improved aqueous solubility and a potentially different in vivo distribution profile, which is a critical factor in selecting a lead compound for optimization.
- [1] PubChem. 2-(2-Chlorophenoxy)ethanethioamide (CID 2743552) - Computed Properties. View Source
